Unsubstituted Thiophene at Isoxazole C5: Critical SAR Determinant for Anti-Cancer Potency Retention
SAR studies on the 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI) series reveal that introducing a methyl substituent on the thiophene ring (TTI-13) reduces anti-breast cancer potency approximately 7-fold compared to the unsubstituted thiophene analog TTI-6 (IC₅₀ = 13.44 μM vs. 1.91 μM, respectively, against MCF-7 cells) [1]. The authors concluded that an unsubstituted thiophene ring in the 5th position is essential for superior activity [1]. The target compound retains the unsubstituted thiophene at C5, thereby preserving this critical pharmacophoric feature that is absent in numerous commercially available thiophene-substituted isoxazole analogs (e.g., 5-(5-chlorothiophen-2-yl)isoxazole derivatives) .
| Evidence Dimension | Anti-proliferative potency against MCF-7 breast cancer cells (IC₅₀) |
|---|---|
| Target Compound Data | Unsubstituted thiophene at C5 retained (exact IC₅₀ for target compound not determined in published literature; class-level inference based on SAR conservation) |
| Comparator Or Baseline | TTI-6 (unsubstituted thiophene, IC₅₀ = 1.91 μM) vs. TTI-13 (5-methylthiophene, IC₅₀ = 13.44 μM) — both in MCF-7 cell viability assay |
| Quantified Difference | ~7-fold potency loss upon thiophene methylation (IC₅₀ shift from 1.91 to 13.44 μM); reverse inference supports retention of unsubstituted thiophene as potency-enabling feature |
| Conditions | In vitro MTT assay against MCF-7 human breast adenocarcinoma cell line; 48 h drug exposure; data from Pattanayak et al., RSC Med Chem, 2025 [1] |
Why This Matters
Procurement of the target compound—which preserves the unsubstituted thiophene—is mechanistically justified over methyl-thiophene or halogenated-thiophene isoxazole analogs when the research objective is to probe or leverage ERα-targeted anti-cancer activity, as SAR data demonstrate that thiophene substitution is not tolerated without substantial activity loss.
- [1] Pattanayak P, Nikhitha S, Halder D, Ghosh B, Chatterjee T. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Med Chem. 2025;16(9):4355-4376. doi:10.1039/D5MD00339C. — Table 1, entries 6 vs. 13. View Source
